6-Cyclohexylpyridine-2(1H)-thione
Description
6-Cyclohexylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine core substituted with a cyclohexyl group at the 6-position and a thione (-SH) moiety at the 2-position. This compound belongs to the pyridine-2(1H)-thione family, which is characterized by its sulfur-containing ring system and diverse substitution patterns.
Properties
CAS No. |
676133-19-0 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
6-cyclohexyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H15NS/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) |
InChI Key |
PPHHGEQKEXTMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyridine-2(1H)-thione typically involves the reaction of cyclohexylamine with 2-chloropyridine in the presence of a base such as sodium hydride
Industrial Production Methods: Industrial production of 6-Cyclohexylpyridine-2(1H)-thione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclohexyl group directs the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of 6-Cyclohexylpyridine-2(1H)-thione.
Scientific Research Applications
6-Cyclohexylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.
Medicine: Explored for its anticancer properties, particularly in leukemia and myeloma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Cyclohexylpyridine-2(1H)-thione involves its ability to chelate metal ions, which can disrupt various biological processes. For example, it can inhibit the activity of iron-dependent enzymes such as ribonucleotide reductase, leading to cell death in cancer cells . The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind to metal ions is a key factor in its biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Substituent Variations in Pyridine-2(1H)-Thione Derivatives
Key Observations :
- The cyclohexyl group in 6-cyclohexylpyridine-2(1H)-thione distinguishes it from smaller substituents (e.g., methyl in ) by increasing steric hindrance and lipophilicity. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Polar substituents like amino and cyano groups (e.g., in ) improve water solubility and enable hydrogen bonding, which can influence crystallinity and intermolecular interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The acidity of the thione moiety varies with substituents. Electron-withdrawing groups (e.g., cyano in ) increase acidity, while bulky groups like cyclohexyl may sterically hinder deprotonation.
- Hydrophobic substituents (cyclohexyl, heptyl) reduce aqueous solubility, limiting applications in aqueous-phase reactions but favoring lipid bilayer interactions .
- Crystal structures (e.g., pyrazine-2(1H)-thione in ) reveal hydrogen-bonding networks critical for stabilizing solid-state arrangements, which influence melting points and stability.
Key Observations :
- Cyclohexyl derivatives may require cyclohexane-1,3-dione as a precursor, as seen in analogous syntheses .
- Multicomponent reactions (e.g., ) enable efficient incorporation of diverse substituents, while redox methods (e.g., ) are useful for heterocyclic core modifications.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
